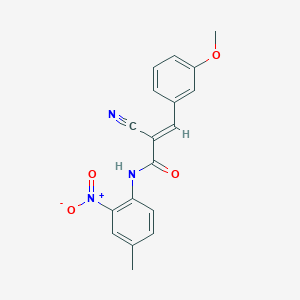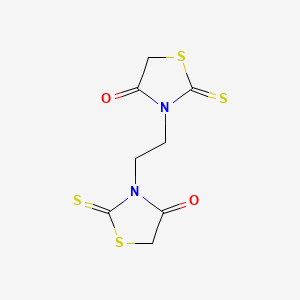![molecular formula C24H23ClN6O2S B10900304 2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B10900304.png)
2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-furan-2-ylmethylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a triazole ring, a furan ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate precursor.
Introduction of the 4-chloro-2-methylaniline moiety: This step involves a nucleophilic substitution reaction where the aniline derivative is introduced to the triazole ring.
Attachment of the furan ring: This is typically done through a condensation reaction with a furan aldehyde.
Final assembly: The final step involves the formation of the hydrazide group through a reaction with a suitable hydrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom or the furan ring.
Reduction: Reduction reactions can occur at the hydrazide group or the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Reduced triazole or hydrazide derivatives.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action.
Industrial Applications: It can be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]PROPANOHYDRAZIDE likely involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring and the hydrazide group are key functional groups that can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]PROPANOHYDRAZIDE
- **2-({5-[(4-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]PROPANOHYDRAZIDE
Uniqueness
The presence of both the 4-chloro-2-methylaniline moiety and the furan ring in 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]PROPANOHYDRAZIDE makes it unique compared to similar compounds. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C24H23ClN6O2S |
|---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C24H23ClN6O2S/c1-16-13-18(25)10-11-21(16)26-15-22-28-30-24(31(22)19-7-4-3-5-8-19)34-17(2)23(32)29-27-14-20-9-6-12-33-20/h3-14,17,26H,15H2,1-2H3,(H,29,32)/b27-14+ |
InChI Key |
RFKMKUDHYSOPBG-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)N/N=C/C4=CC=CO4 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide](/img/structure/B10900232.png)
![N'~2~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]furan-2,5-dicarbohydrazide](/img/structure/B10900242.png)
![N'-[(E)-(3-bromo-4-ethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10900253.png)
![ethyl (3-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-1H-indol-1-yl)acetate](/img/structure/B10900282.png)
![2-[(2-Ethylbutanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10900283.png)
![N'-[(E)-pyridin-3-ylmethylidene]undecanehydrazide](/img/structure/B10900289.png)
![ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate](/img/structure/B10900291.png)
![2-(2-chlorophenyl)-N-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B10900295.png)

![N-(2-tert-butylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B10900297.png)
![3-Nitro-6,12-dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid](/img/structure/B10900319.png)
![N-(5-methyl-1,2-oxazol-3-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10900321.png)

